Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate
Overview
Description
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.23 g/mol . It is a derivative of benzoic acid and features a hydroxypropynyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the propynyl group can be reduced to form alkanes or alkenes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzene ring can also engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxy-1-propyn-1-yl)benzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-(3-Hydroxyprop-1-yn-1-yl)benzoate: A closely related compound with slight variations in the hydroxypropynyl group.
Uniqueness
Ethyl 4-(3-Hydroxy-1-propyn-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
ethyl 4-(3-hydroxyprop-1-ynyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHMFDWUWKWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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